molecular formula C15H16BrNO3S B288580 N-(4-bromophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

N-(4-bromophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No. B288580
M. Wt: 370.3 g/mol
InChI Key: RJBJLRJDWFQBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. This compound has been widely studied for its potential use in various scientific research applications, including the treatment of diseases such as cancer, Alzheimer's disease, and inflammation.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of amyloid-beta peptides.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for further research and development of cancer treatments. However, one limitation of this compound is that it may have off-target effects on other cellular processes, which could limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. One area of research could focus on further understanding the mechanism of action of this compound. This could lead to the development of more targeted and effective cancer treatments.
Another area of research could focus on the potential use of this compound in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, researchers could investigate the use of this compound in combination with other drugs to enhance its anti-cancer activity and reduce off-target effects.
Conclusion:
In conclusion, N-(4-bromophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a promising compound for scientific research applications. Its potent anti-cancer activity and potential use in the treatment of Alzheimer's disease make it a promising candidate for further research and development. However, more research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves the reaction of 4-bromoaniline with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(4-bromophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

Product Name

N-(4-bromophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Molecular Formula

C15H16BrNO3S

Molecular Weight

370.3 g/mol

IUPAC Name

N-(4-bromophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H16BrNO3S/c1-10-11(2)15(9-8-14(10)20-3)21(18,19)17-13-6-4-12(16)5-7-13/h4-9,17H,1-3H3

InChI Key

RJBJLRJDWFQBKA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)Br)OC

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)Br)OC

Origin of Product

United States

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